molecular formula C9H15NO B574308 2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI) CAS No. 195394-32-2

2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)

Cat. No. B574308
M. Wt: 153.225
InChI Key: KIAMQLNRHDTPNU-PRJMDXOYSA-N
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Description

“2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)” is a chemical compound with the molecular formula and molecular weight . It’s a member of the azabicyclo family of compounds .


Synthesis Analysis

The synthesis of azabicyclo compounds has been a topic of interest in the field of organic chemistry . The enantioselective construction of the azabicyclo scaffold has been achieved through various methodologies . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)” includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . This structure is part of the azabicyclo family of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)” include its melting point, boiling point, density, molecular formula, and molecular weight .

Safety And Hazards

The safety data sheet for “2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)” can be viewed and downloaded for free at Echemi.com . This data sheet provides important information about the safety and hazards associated with this compound .

Future Directions

The future directions for research on “2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)” and related compounds could involve further exploration of their synthesis and applications . The azabicyclo family of compounds, to which this compound belongs, has significant potential in the field of drug discovery .

properties

IUPAC Name

5-methyl-2-azabicyclo[4.2.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6-4-9(11)10-8-3-2-7(6)5-8/h6-8H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAMQLNRHDTPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-azabicyclo[4.2.1]nonan-3-one

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